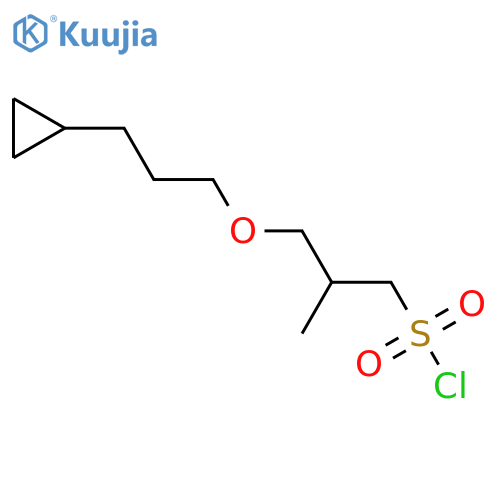Cas no 2138052-03-4 (3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride)
3-(3-シクロプロピルプロポキシ)-2-メチルプロパン-1-スルホニルクロリドは、有機合成において重要なスルホン化試薬です。この化合物は、シクロプロピル基とプロポキシ鎖を含む特異な構造を持ち、高い反応性と選択性を示します。スルホニルクロリド基はアミンやアルコールとの反応性に優れ、スルホンアミドやスルホン酸エステルの合成に有用です。特に、医薬品中間体や機能性材料の製造において、その分子設計の柔軟性が利点となります。安定性と取扱いの容易さも特徴で、精密有機合成に適しています。

2138052-03-4 structure
商品名:3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
- 2138052-03-4
- EN300-1145208
-
- インチ: 1S/C10H19ClO3S/c1-9(8-15(11,12)13)7-14-6-2-3-10-4-5-10/h9-10H,2-8H2,1H3
- InChIKey: JQDKHRBQKYXRAJ-UHFFFAOYSA-N
- ほほえんだ: ClS(CC(C)COCCCC1CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 254.0743433g/mol
- どういたいしつりょう: 254.0743433g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 8
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 51.8Ų
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1145208-0.05g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
| Enamine | EN300-1145208-1g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 1g |
$770.0 | 2023-10-25 | |
| Enamine | EN300-1145208-10g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 10g |
$3315.0 | 2023-10-25 | |
| Enamine | EN300-1145208-1.0g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1145208-5g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 5g |
$2235.0 | 2023-10-25 | |
| Enamine | EN300-1145208-2.5g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
| Enamine | EN300-1145208-0.25g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
| Enamine | EN300-1145208-0.5g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
| Enamine | EN300-1145208-0.1g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 0.1g |
$678.0 | 2023-10-25 |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
2138052-03-4 (3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride) 関連製品
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
